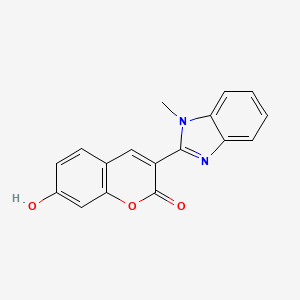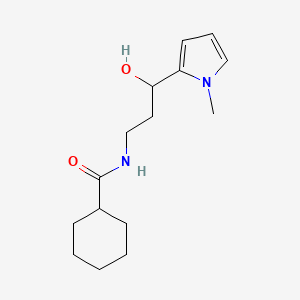
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a variety of aryl substituents, has been successfully achieved. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, ensuring the correct synthesis of the desired chemical structures .
Molecular Structure Analysis
The molecular structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was elucidated through single crystal X-ray diffraction studies. The cyclohexane ring in this compound adopts a chair conformation, which is a common and stable conformation for cyclohexane rings. The molecular conformation is further stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring .
Chemical Reactions Analysis
The reactivity of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones has been explored, leading to the formation of complex heterocyclic structures. The reaction products were confirmed by X-ray diffraction data, which provided insights into the three-dimensional arrangement of the atoms within the molecules .
Physical and Chemical Properties Analysis
Although the specific compound "N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide" was not directly studied in the provided papers, the analysis of similar compounds can give insights into its potential properties. The physical and chemical properties of these compounds can be inferred from their molecular structures, which include the presence of hydrogen bonding and the stability conferred by the chair conformation of the cyclohexane ring . Additionally, the micro-determination of nicotinamide and its metabolites using high-performance liquid chromatography suggests that similar compounds could be analyzed using this method, which could provide information on their concentration and purity .
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Molecular Structure Analysis
Research on similar compounds has highlighted the importance of hydrogen bonding in determining the molecular structure and stability of anticonvulsant enaminones. These studies provide insights into how subtle changes in molecular structure, including those related to N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide, can influence hydrogen bonding patterns and, consequently, biological activity and material properties (Kubicki, Bassyouni, & Codding, 2000).
Catalyst Development for Chemical Synthesis
A study on the selective hydrogenation of phenol and its derivatives over a Pd@carbon nitride catalyst demonstrated the potential of using similar molecular frameworks to N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide in developing catalysts that facilitate the production of key chemical intermediates like cyclohexanone, underlining the relevance of such compounds in industrial chemistry (Wang et al., 2011).
Advanced Materials Development
Research into polymers and advanced materials often explores the synthesis and application of complex organic molecules. Studies have demonstrated the synthesis of new classes of compounds, such as cyclic dipeptidyl ureas, which share structural motifs with N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide. These findings highlight the compound's potential as a building block in the design of novel materials with specific functionalities (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Biomedical Applications
The structural complexity and versatility of compounds like N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide make them candidates for exploration in biomedical research. For example, heterobifunctional coupling agents based on similar structures have been developed for chemoselective conjugation of proteins and enzymes, indicating potential applications in drug delivery and bioconjugation technologies (Reddy et al., 2005).
Environmental and Sustainability Research
The synthesis and application of bio-based monomers and polymers, utilizing metabolic engineering of microorganisms, is an area of significant interest in sustainability research. Compounds with structural similarities to N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide could serve as precursors or models in the development of environmentally friendly materials, contributing to the advancement of green chemistry and biotechnology (Chung et al., 2015).
Propiedades
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-17-11-5-8-13(17)14(18)9-10-16-15(19)12-6-3-2-4-7-12/h5,8,11-12,14,18H,2-4,6-7,9-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUQJXVQWKDOCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


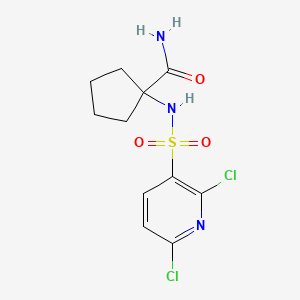
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B3011011.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3011012.png)
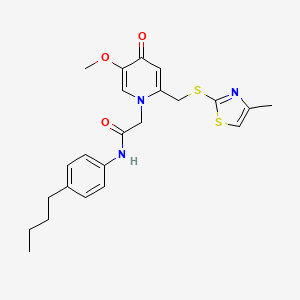
![2-[(3-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B3011016.png)
![(2E)-2-[(2-nitrophenyl)methylidene]benzo[e][1]benzothiol-1-one](/img/structure/B3011020.png)
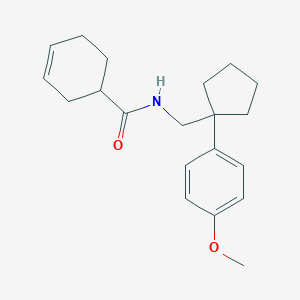
![1-isopropyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B3011022.png)
![2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3011024.png)
![N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B3011026.png)
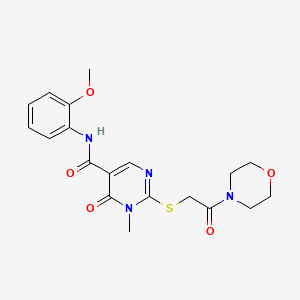
![3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B3011030.png)
